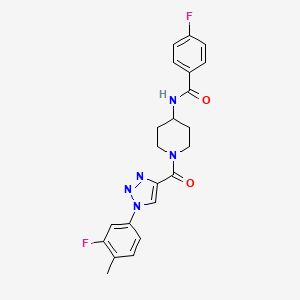![molecular formula C20H19F3N2O B2637284 5-(4-methylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1009537-73-8](/img/structure/B2637284.png)
5-(4-methylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-(4-methylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), a methylbenzyl group, and a pyrrolo[1,2-a]quinoxalin-4(5H)-one core .
Synthesis Analysis
While the specific synthesis for this compound is not available, the trifluoromethyl group can be introduced to molecules through various methods. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Additionally, a visible light-mediated synthesis method has been reported for the synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-ones from aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid through ring opening and unexpected cyclization .Molecular Structure Analysis
The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom . The pyrrolo[1,2-a]quinoxalin-4(5H)-one core is a heterocyclic compound, which contains both nitrogen and oxygen in the ring.Chemical Reactions Analysis
The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . The pyrrolo[1,2-a]quinoxalin-4(5H)-one core could potentially undergo various reactions depending on the conditions, but specific reactions for this compound are not available in the literature.Scientific Research Applications
Anticancer Activity
One study details the in vitro and in vivo anticancer activity of novel synthetic makaluvamine analogues, including compounds structurally related to the one you're interested in. These compounds demonstrated significant cytotoxicity against human cancer cell lines and were effective in inhibiting the growth of breast cancer xenograft tumors in nude mice. The compound showed potential as a therapeutic agent for breast cancer due to its ability to induce apoptosis and inhibit cell proliferation (Wang et al., 2009).
Vascular Smooth Muscle Relaxants and Antihypertensive Agents
Another research focus has been on the synthesis of tetrahydropyrrolo[1,2-a]quinoxalines as vascular smooth muscle relaxants and antihypertensive agents. Studies found that certain derivatives demonstrated the ability to relax K+-depolarized aortic smooth muscle, although their hypotensive activity varied, indicating a complex relationship between structure and pharmacological activity (Abou-Gharbia et al., 1984).
Neuropsychiatric and Neurological Disorders Treatment
Research into tetracyclic quinoxaline derivatives, closely related to your compound of interest, has led to the discovery of multifunctional drug candidates for treating neuropsychiatric and neurological disorders. These compounds show potent binding affinities to serotonin and dopamine receptors, indicating their potential for oral bioavailability and efficacy in vivo as antipsychotics (Li et al., 2014).
Synthesis and Biological Properties
There's also significant interest in the synthesis and exploration of biological properties of perhydro-2(1H)-quinoxalinones and perhydropyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives. These compounds are prepared via novel synthetic methodologies and have potential applications in developing new pharmacological agents (Rees, 1987).
properties
IUPAC Name |
5-[(4-methylphenyl)methyl]-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O/c1-13-4-6-14(7-5-13)12-25-18-11-15(20(21,22)23)8-9-16(18)24-10-2-3-17(24)19(25)26/h4-9,11,17H,2-3,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBRNHCGSCSTOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C(F)(F)F)N4CCCC4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-methylbenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1H-inden-5-yl)-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2637201.png)
![2-(benzylthio)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)acetamide](/img/structure/B2637202.png)
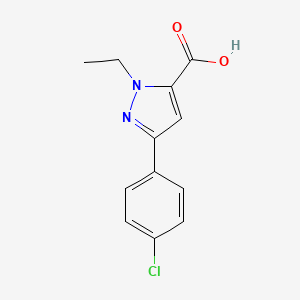

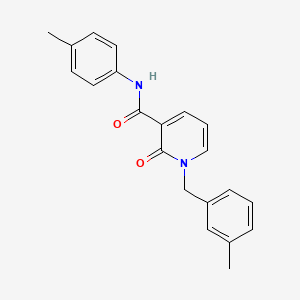
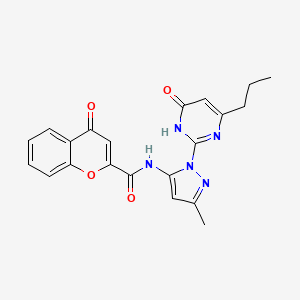
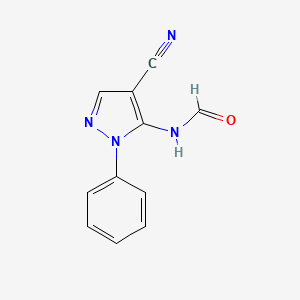
![[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2637211.png)
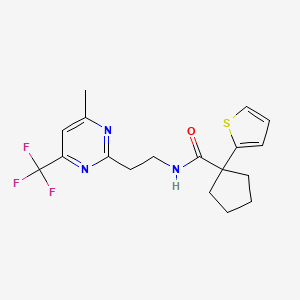
![(E)-2-(4-chlorophenyl)-N-[1-(3-chlorophenyl)ethyl]ethenesulfonamide](/img/structure/B2637215.png)
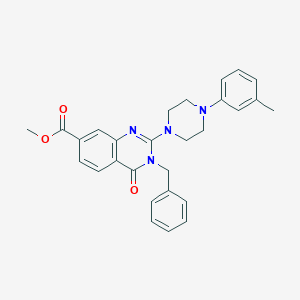
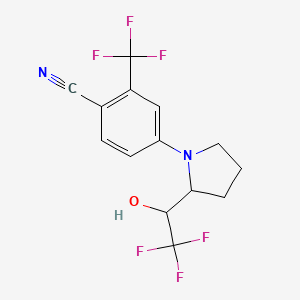
![2-(Benzo[d]thiazol-2-ylthio)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone](/img/structure/B2637220.png)
